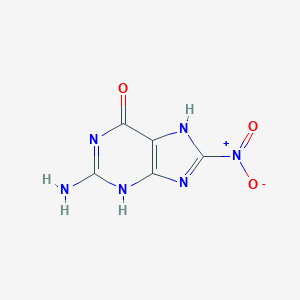

8-Nitroguanine

描述

8-Nitroguanine is a mutagenic nitrative DNA lesion formed during inflammation. It is generated by the reaction of guanine with peroxynitrite, a reactive nitrogen species produced during inflammatory processes. This compound is of significant interest due to its role in inflammation-related carcinogenesis and its potential as a biomarker for evaluating the risk of cancer progression .

准备方法

Synthetic Routes and Reaction Conditions: 8-Nitroguanine can be synthesized through the nitration of guanine. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled conditions to introduce the nitro group at the eighth position of the guanine molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

化学反应分析

Types of Reactions: 8-Nitroguanine undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other nitrated guanine derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of higher nitrated guanine derivatives.

Reduction: Formation of 8-aminoguanine.

Substitution: Formation of various substituted guanine derivatives depending on the nucleophile used.

科学研究应用

Biomarker for Inflammation and Stress

8-Nitroguanine has been identified as a potential surrogate marker for detecting stress and inflammation in biological systems. Research indicates that it can be used to predict organ rejection in transplant recipients and assess exposure to environmental stressors such as ionizing radiation and toxic chemicals. The detection methods for this compound include immunohistochemical techniques and mass spectrometry, which allow for quantification in biological fluids like blood and urine .

Case Study: Organ Rejection Prediction

- Objective : To evaluate the efficacy of this compound as a non-invasive biomarker for organ rejection.

- Findings : Elevated levels of this compound were detected in transplant recipients prior to clinical signs of rejection, suggesting its utility in early diagnosis .

Role in Carcinogenesis

The formation of this compound is implicated in the process of carcinogenesis, particularly in inflammation-associated cancers. It serves as a marker for oxidative stress and DNA damage, which are critical factors in tumor development.

Case Study: Cancer Prognosis

- Objective : To assess the correlation between this compound levels and cancer prognosis.

- Findings : Higher levels of this compound were associated with poor survival rates in patients with malignancies, indicating its potential as a prognostic biomarker .

Detection Methods

Various methods have been developed for the detection and quantification of this compound:

Implications in Neurodegenerative Diseases

Research has suggested that this compound may play a role in neurodegenerative diseases due to its mutagenic properties. The presence of this compound has been linked to DNA damage mechanisms that could contribute to neurological dysfunction.

Case Study: Neurodegeneration

- Objective : Investigate the relationship between this compound levels and neurodegenerative conditions.

- Findings : Elevated levels were found in tissues from patients with neurodegenerative diseases, supporting its role as a potential biomarker for these conditions .

Environmental Monitoring

The detection of this compound can also serve as an indicator of environmental exposure to harmful agents. Its formation is associated with oxidative stress caused by pollutants, making it a useful marker for assessing environmental health risks.

Case Study: Environmental Exposure

作用机制

8-Nitroguanine exerts its effects primarily through its incorporation into DNA, where it causes mutations by mispairing during DNA replication. The nitro group at the eighth position alters the hydrogen bonding properties of guanine, leading to base-pairing errors. This can result in G→T transversions, contributing to carcinogenesis. The compound interacts with various molecular targets, including DNA polymerases and repair enzymes, disrupting normal cellular processes .

相似化合物的比较

8-Oxoguanine: Another oxidative DNA lesion that causes G→T transversions.

8-Aminoguanine: A reduction product of 8-nitroguanine with different chemical properties and biological effects.

Comparison:

This compound vs. 8-Oxoguanine: Both compounds are mutagenic and result from oxidative stress, but this compound is specifically formed through nitration, while 8-oxoguanine is formed through oxidation.

This compound vs. 8-Aminoguanine: this compound is more reactive and mutagenic due to the presence of the nitro group, whereas 8-aminoguanine is less reactive and has different biological implications

This compound’s unique formation through nitration and its significant role in inflammation-related carcinogenesis make it a compound of great interest in scientific research and potential clinical applications.

生物活性

8-Nitroguanine (8-NO2-G) is a nitrative DNA lesion formed through the reaction of guanine with reactive nitrogen species (RNS), particularly peroxynitrite. This compound has garnered significant attention due to its implications in various biological processes, including inflammation, carcinogenesis, and oxidative stress. This article reviews the biological activity of this compound based on diverse research findings and case studies.

This compound is primarily formed during inflammatory responses when nitric oxide (NO) reacts with superoxide to generate peroxynitrite, which subsequently nitrates guanine residues in DNA. The presence of this compound in DNA can lead to mutagenic outcomes, as it may mispair during DNA replication, resulting in G·C to T·A transversions .

Key Mechanisms:

- Nitration Process: The reaction of guanine with peroxynitrite leads to the formation of this compound.

- Mutagenicity: this compound can cause mutations through its incorporation into DNA, contributing to genomic instability .

- Oxidative Stress: It is involved in redox cycling, stimulating superoxide production from enzymes like iNOS and NADPH-cytochrome P450 reductase .

Inflammation and Carcinogenesis

Research indicates that this compound serves as a potential biomarker for inflammation-related carcinogenesis. It has been observed in various inflammatory diseases and cancers, suggesting its role in tumor progression.

Case Studies:

- Viral Pneumonia Model: In a study involving mice infected with a virus, significant levels of this compound were detected in the lungs, correlating with increased oxidative stress and inflammation. The absence of inducible nitric oxide synthase (iNOS) led to reduced formation of this lesion and improved histopathological outcomes .

- Cancer Patients: Immunohistochemical analyses have shown elevated levels of this compound in tumor tissues from patients with chronic inflammatory conditions such as hepatitis C virus infections and human papillomavirus-associated cervical neoplasia. These findings suggest a strong association between this compound levels and poor prognosis in cancer patients .

Data Table: Summary of Research Findings on this compound

属性

IUPAC Name |

2-amino-8-nitro-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h(H4,6,7,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHJRKNFFYAOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399445 | |

| Record name | 8-Nitroguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168701-80-2 | |

| Record name | 8-Nitroguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。